molecular formula C20H33N3O8 B8071895 Boc-Lys(Boc)-OSu

Boc-Lys(Boc)-OSu

Cat. No.: B8071895
M. Wt: 443.5 g/mol
InChI Key: IQVLXQGNLCPZCL-UHFFFAOYSA-N
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Description

Benzenepentacarboxylic acid, also known as pentacarboxybenzene, is an organic compound with the molecular formula C₁₁H₆O₁₀. It is a derivative of benzene with five carboxyl groups attached to the benzene ring. This compound is primarily used in scientific research as a fluorescent dye for detecting and scavenging hydroxyl radicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenepentacarboxylic acid can be synthesized through a multi-step reaction. One common method involves the use of aluminium chloride and carbon disulfide, followed by treatment with diluted nitric acid at high temperatures (160-170°C) . The reaction conditions are crucial for achieving high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for benzenepentacarboxylic acid are not widely documented, the compound is typically produced in research laboratories for scientific purposes. The synthesis involves careful control of reaction conditions to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenepentacarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxyl groups into other functional groups.

    Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can produce hydroxybenzenepentacarboxylic acid .

Scientific Research Applications

Benzenepentacarboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The primary mechanism of action of benzenepentacarboxylic acid involves its ability to detect and scavenge hydroxyl radicals. The compound acts as a fluorescent probe, reacting with hydroxyl radicals to form a single fluorescent product, hydroxybenzenepentacarboxylic acid . This reaction is highly sensitive and specific, making it a valuable tool for studying oxidative processes in various fields.

Comparison with Similar Compounds

Benzenepentacarboxylic acid can be compared with other similar compounds, such as:

Benzenepentacarboxylic acid is unique due to its specific reactivity with hydroxyl radicals, forming a single fluorescent product, which enhances its sensitivity and accuracy in detecting these radicals .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O8/c1-19(2,3)29-17(27)21-12-8-7-9-13(22-18(28)30-20(4,5)6)16(26)31-23-14(24)10-11-15(23)25/h13H,7-12H2,1-6H3,(H,21,27)(H,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVLXQGNLCPZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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